molecular formula C16H20O3 B2673498 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde CAS No. 1560225-68-4

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde

Cat. No.: B2673498
CAS No.: 1560225-68-4
M. Wt: 260.333
InChI Key: BDVVYNLCXPHIPT-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid structure, incorporating a norbornane (bicyclo[2.2.1]heptane) moiety linked via an ether bond to a 5-methoxysalicylaldehyde derivative. The strained hydrocarbon core of the norbornane system is known to impart significant internal energy and unique stereoelectronic properties to molecules, making them attractive in materials science and as building blocks for high-energy fuels and polymers . The aldehyde functional group on the benzaldehyde component provides a versatile handle for further synthetic transformations, such as Knoevenagel condensations, which are commonly used to synthesize coumarin derivatives and other heterocyclic compounds of biological interest . The 2-hydroxy-5-methoxy substitution pattern on the benzene ring is found in various bioactive molecules and natural product analogs. The primary research applications of this compound are hypothesized to be in the fields of medicinal chemistry, where it could serve as a key intermediate in the synthesis of novel small-molecule libraries, and in polymer chemistry, where the rigid norbornane structure could be used to modify material properties. Specific mechanisms of action and biological targets are not currently established and are dependent on the direction of the researcher's investigations. Researchers value this chemical for its potential to create novel molecular architectures with enhanced rigidity and specific three-dimensional shapes. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-18-15-4-5-16(13(8-15)9-17)19-10-14-7-11-2-3-12(14)6-11/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVYNLCXPHIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CC3CCC2C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560225-68-4
Record name 2-(bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the methoxy and aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzoic acid.

    Reduction: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Data Tables

Table 2: Reactivity Comparison in Common Reactions
Reaction Type Target Compound Reactivity 5-Methoxy-2-methoxybenzaldehyde 2-γ-p-Methoxyphenyloxazole
Nucleophilic Addition Moderate (steric hindrance) High Low (heterocyclic stability)
Oxidation Forms carboxylic acid Forms carboxylic acid Resistant (stable heterocycle)
Condensation (e.g., with amines) High (active aldehyde) High Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

  • Answer : Key synthetic routes involve nucleophilic substitution or coupling reactions. For example, alkylation of 5-methoxy-2-hydroxybenzaldehyde with a bicyclo[2.2.1]heptane-derived alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) is a plausible pathway . Optimization includes temperature control (e.g., 60–80°C) and purification via silica gel column chromatography (e.g., Hexane/EtOAc gradients) to achieve yields comparable to structurally similar compounds (e.g., 23–36% yields for analogous benzaldehyde derivatives) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Answer :

  • IR Spectroscopy : Expect a strong C=O stretch (~1680–1700 cm⁻¹) for the aldehyde group and C-O stretches (~1250 cm⁻¹) for methoxy groups .
  • NMR :
  • ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; aromatic protons (δ ~6.5–7.5 ppm) split due to substitution patterns.
  • ¹³C NMR : Aldehyde carbon at δ ~190–195 ppm; bicyclo[2.2.1]heptane carbons (δ ~25–45 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE), including gloves and goggles. Ensure adequate ventilation to avoid inhalation exposure. Store in airtight containers away from ignition sources, as recommended for structurally related aldehydes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution at the aldehyde group?

  • Answer : Contradictions may arise from competing side reactions (e.g., over-oxidation or aldol condensation). Control experiments under inert atmospheres (N₂/Ar) and low temperatures (0–5°C) can minimize side reactions. Computational modeling (e.g., DFT calculations) can predict reaction pathways, as demonstrated in SNAr reactions with 2-fluoro-5-methoxybenzaldehyde derivatives .

Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives of this compound?

  • Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can map electrostatic potential surfaces to identify electron-rich positions (e.g., para to methoxy groups). These methods align with experimental observations in halogenation or nitration reactions of similar benzaldehydes .

Q. How does the bicyclo[2.2.1]heptane moiety influence electronic properties and reactivity in cycloaddition reactions?

  • Answer : The bicyclic structure introduces steric hindrance and electron-donating effects via the methoxy linkage, modulating Diels-Alder reactivity. For example, the strained bicyclo framework may enhance dienophile activity, as seen in Lewis acid-catalyzed C–H functionalization studies .

Q. What strategies mitigate side reactions during alkylation of the methoxybenzaldehyde precursor?

  • Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Alternatively, protecting the aldehyde group (e.g., acetal formation) before alkylation prevents undesired nucleophilic attack .

Q. How can researchers validate the ecological impact of this compound during disposal?

  • Answer : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test). Structural analogs suggest low acute toxicity, but persistence studies (e.g., hydrolysis/photolysis) are recommended due to the stable bicyclo[2.2.1]heptane framework .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., SynAsk for reaction yield predictions) .
  • Advanced Purification : Use preparative HPLC for isolating stereoisomers or regioisomers in derivatives .

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